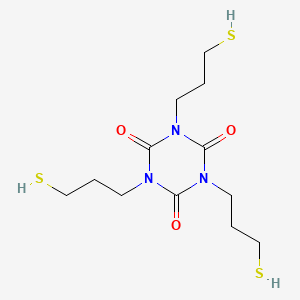
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of three sulfanylpropyl groups attached to a triazinane-2,4,6-trione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 3-mercaptopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures high yield and purity of the product, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous conditions, inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols; reaction conditionsorganic solvent, base (e.g., triethylamine), room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the triazine core can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions contribute to the compound’s biological and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties but lacking the sulfanylpropyl groups.
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione: A related compound with hydroxyethyl groups instead of sulfanylpropyl groups.
1,3,5-Tris(4-aminophenyl)-1,3,5-triazinane-2,4,6-trione: Another triazine derivative with aminophenyl groups.
Uniqueness
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of sulfanylpropyl groups, which impart distinct chemical reactivity and biological activity. These groups enable the compound to undergo specific chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propriétés
Numéro CAS |
78366-85-5 |
|---|---|
Formule moléculaire |
C12H21N3O3S3 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
1,3,5-tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H21N3O3S3/c16-10-13(4-1-7-19)11(17)15(6-3-9-21)12(18)14(10)5-2-8-20/h19-21H,1-9H2 |
Clé InChI |
HNHFTARXTMQRCF-UHFFFAOYSA-N |
SMILES canonique |
C(CN1C(=O)N(C(=O)N(C1=O)CCCS)CCCS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



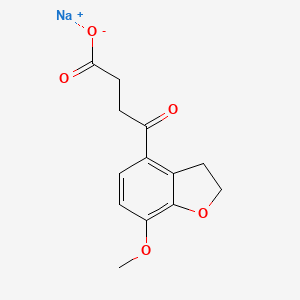
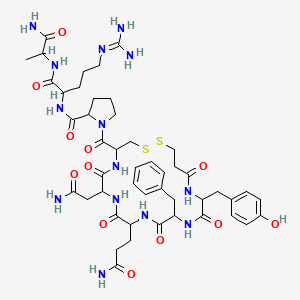
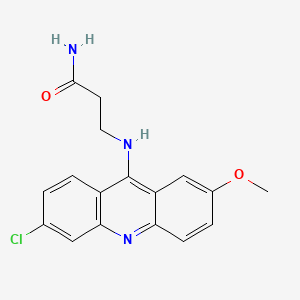
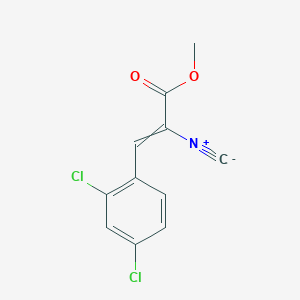

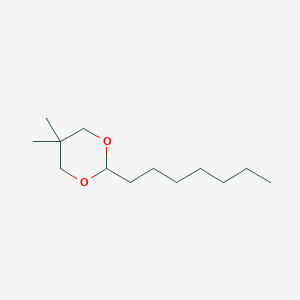
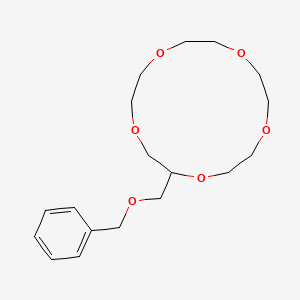
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
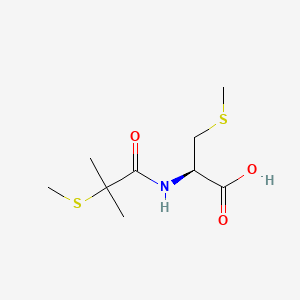
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
